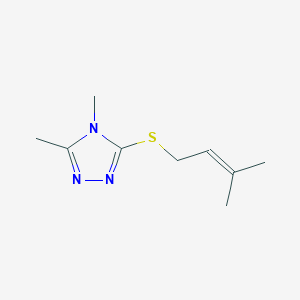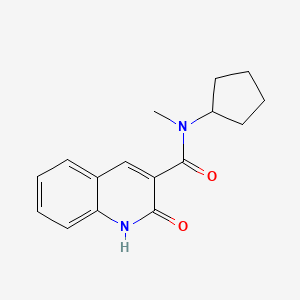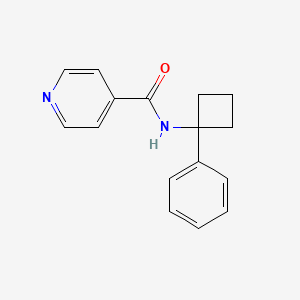![molecular formula C15H18N2O3 B7475722 6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is an organic compound that has been extensively studied for its potential applications in various fields of research. This compound is also known as trimetazidine and is commonly used as an anti-ischemic agent in the treatment of angina pectoris. However, the focus of
Mécanisme D'action
The mechanism of action of trimetazidine is thought to involve the inhibition of fatty acid oxidation and the stimulation of glucose oxidation in cells. This results in a shift from fatty acid metabolism to glucose metabolism, which is more efficient and less oxygen-consuming. This mechanism is believed to be responsible for the anti-ischemic effects of trimetazidine as well as its potential applications in neuroprotection, anti-inflammatory activity, and anti-cancer activity.
Biochemical and Physiological Effects:
Trimetazidine has been found to have various biochemical and physiological effects, including the inhibition of oxidative stress and the preservation of mitochondrial function. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, trimetazidine has been found to improve cardiac function and reduce the incidence of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using trimetazidine in lab experiments is its well-established safety profile and low toxicity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on trimetazidine, including the exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer activities. Finally, the development of more efficient synthesis methods and novel formulations of trimetazidine could improve its efficacy and expand its potential applications.
Méthodes De Synthèse
Trimetazidine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with chloromethyl methyl ether followed by the reaction with guanidine carbonate. The final product is obtained through the cyclization of the intermediate compound with acetic anhydride.
Applications De Recherche Scientifique
Trimetazidine has been found to have potential applications in various fields of research, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In neuroprotection, trimetazidine has been shown to protect against ischemic damage in the brain and reduce the severity of traumatic brain injury. In anti-inflammatory activity, trimetazidine has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In anti-cancer activity, trimetazidine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
6-[(3,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-11(2)7-13(6-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORREDPFRUVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)


![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)



![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)



